molecular formula C17H18O4 B309855 2,4-Dimethylphenyl 3,4-dimethoxybenzoate

2,4-Dimethylphenyl 3,4-dimethoxybenzoate

Cat. No.: B309855
M. Wt: 286.32 g/mol
InChI Key: OMNBBAPOBUQPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylphenyl 3,4-dimethoxybenzoate is a benzoate ester featuring a 3,4-dimethoxy-substituted aromatic ring esterified to a 2,4-dimethylphenyl group. This compound is structurally characterized by the positions of its methoxy (-OCH₃) and methyl (-CH₃) substituents, which influence its electronic, steric, and thermodynamic properties.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

(2,4-dimethylphenyl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C17H18O4/c1-11-5-7-14(12(2)9-11)21-17(18)13-6-8-15(19-3)16(10-13)20-4/h5-10H,1-4H3

InChI Key

OMNBBAPOBUQPPO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Methyl 3,4-Dimethoxybenzoate vs. Methyl 2,4-Dimethoxybenzoate

  • Natural Occurrence :
    Methyl 3,4-dimethoxybenzoate (entry 17 in ) is abundant in lignin-derived structures (G-type), constituting 7.3–28.5% of analyzed fractions, whereas methyl 2,4-dimethoxybenzoate (entry 21) is detected only in trace amounts (0–3.9%) in FL/ST-type plant tissues . This disparity suggests differential biosynthetic preferences or ecological roles.
  • Thermal Stability in Metal Complexes :
    • Cu(II) complexes with 2,4-dimethoxybenzoate ligands exhibit higher thermal stability than those with 3,4-dimethoxybenzoate. For example, anhydrous Cu(II) 2,4-dimethoxybenzoate decomposes at higher temperatures due to favorable mesomeric and steric effects that stabilize the metal-ligand bond .
    • Nd(III) 2,4-dimethoxybenzoate also shows greater stability (decomposition at 983–1010 K) compared to its 3,4-isomer, which forms less stable oxycarbonates during pyrolysis .

Table 1. Thermal Stability of Selected Metal-Dimethoxybenzoate Complexes

Metal Ion Ligand Isomer Decomposition Pathway Final Product Stability Rank
Cu(II) 2,4-dimethoxy Direct decomposition to oxide CuO High
Cu(II) 3,4-dimethoxy Intermediate phases CuO Moderate
Nd(III) 2,4-dimethoxy Two-step decomposition Nd₂O₃ High
Nd(III) 3,4-dimethoxy Rapid oxycarbonate formation Nd₂O₃ Moderate

3,4-Dimethoxybenzoate Derivatives in Metabolism

  • 3,4-Dimethoxybenzoate undergoes sequential O-demethylation by Sporomusa ovata to yield 4-hydroxy-3-methoxybenzoate (vanillate) and 3,4-dihydroxybenzoate (protocatechuate), critical intermediates in aromatic catabolism .

Substituent Position Effects on Physicochemical Properties

The positions of methoxy and methyl groups significantly alter electronic and steric profiles:

  • Electron Density :
    • 3,4-Dimethoxy groups enhance electron donation via resonance, increasing ligand reactivity in metal coordination .
    • 2,4-Dimethoxy groups exhibit weaker resonance effects but greater steric protection of the ester bond, enhancing thermal stability .
  • Solubility and Reactivity: Methyl 3,4-dimethoxybenzoate’s polar substituents improve solubility in aqueous systems, facilitating its role in biological systems . 2,4-Dimethylphenyl 3,4-dimethoxybenzoate’s bulky aryl group likely reduces solubility but increases lipophilicity, making it suitable for non-polar applications.

Table 2. Comparative Properties of Key Dimethoxybenzoates

Compound Substituent Positions Key Property Application/Context
Methyl 3,4-dimethoxybenzoate 3,4-OCH₃ High natural abundance in lignin Biomass valorization
Methyl 2,4-dimethoxybenzoate 2,4-OCH₃ Low natural occurrence Synthetic intermediates
Cu(II) 3,4-dimethoxybenzoate 3,4-OCH₃ Moderate thermal stability Catalysis/material science
Cu(II) 2,4-dimethoxybenzoate 2,4-OCH₃ High thermal stability High-temperature processes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.